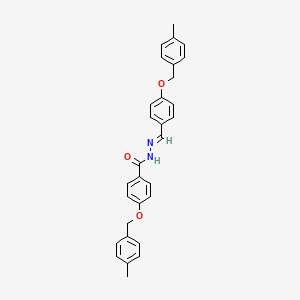![molecular formula C25H20ClN3O5 B15021079 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021079.png)
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chloromethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Hydrazone Intermediate: The hydrazone intermediate is synthesized by reacting 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the hydrazone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or chloromethoxyphenyl moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide can be compared with other similar compounds, such as:
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Similar structure but lacks the chloromethoxyphenyl group.
1-(1,3-Benzodioxol-5-yl)ethanol: Contains the benzodioxole moiety but differs in the functional groups attached.
5-Chloro-2-methoxybenzaldehyde: Contains the chloromethoxyphenyl group but lacks the benzodioxole moiety.
The uniqueness of N-[(1E)-2-(2H-1,3-Benzodioxol-5-yl)-1-{N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}eth-1-en-1-yl]benzamide lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C25H20ClN3O5 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC 名称 |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H20ClN3O5/c1-32-21-10-8-19(26)13-18(21)14-27-29-25(31)20(28-24(30)17-5-3-2-4-6-17)11-16-7-9-22-23(12-16)34-15-33-22/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b20-11+,27-14+ |
InChI 键 |
CTVJVHGQAKXHFY-ACNNEDIFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-butoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020999.png)
![N'-[(1E)-(5-hydroxy-2-nitrophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15021003.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15021012.png)

![Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate](/img/structure/B15021030.png)
![2-(morpholin-4-yl)-5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15021032.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B15021033.png)
![4-(2-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15021050.png)
![2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021054.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021060.png)
![N-[3-(dimethylamino)phenyl]octadecanamide](/img/structure/B15021066.png)
![N-(4-methoxyphenyl)-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15021068.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
![6-ethyl-4-methyl-N-[5-(4-methylbenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15021076.png)
